An In-Depth Technical Guide to ent-Entecavir-di-o-benzyl Ether: Structure, Synthesis, and Properties
An In-Depth Technical Guide to ent-Entecavir-di-o-benzyl Ether: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Entecavir Synthesis
Entecavir, a potent antiviral agent against the Hepatitis B virus, stands as a testament to the ingenuity of modern medicinal chemistry. Its complex carbocyclic nucleoside structure, however, presents significant synthetic challenges. This guide delves into a critical, yet often overlooked, cornerstone of its synthesis: ent-Entecavir-di-o-benzyl Ether . This key intermediate, the enantiomer of the di-O-benzyl protected form of Entecavir, is pivotal in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). Understanding its structure, the rationale behind its formation, and its physicochemical properties is paramount for any professional involved in the research and development of Entecavir or related antiviral compounds. This document provides a comprehensive overview, from the fundamental principles of its synthesis to detailed analytical methodologies, offering field-proven insights for the discerning scientist.
Molecular Structure and Stereochemical Significance
Chemical Name: 2-Amino-1,9-dihydro-9-((1R,3S,4R)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
CAS Number: 1354695-82-1
Molecular Formula: C₂₆H₂₇N₅O₃
Molecular Weight: 457.52 g/mol
The "ent-" prefix in the name signifies that this molecule is the enantiomer of the corresponding di-o-benzyl ether of Entecavir. Entecavir itself possesses the (1S,3R,4S) stereochemistry, which is crucial for its biological activity.[1] Consequently, ent-Entecavir-di-o-benzyl ether has the (1R,3S,4R) configuration. The synthesis of Entecavir often involves the creation of a racemic or diastereomeric mixture of intermediates. The separation of these stereoisomers can be challenging, and thus, enantioselective synthetic routes are highly desirable.[2][3] The formation and isolation of specific enantiomeric intermediates like ent-Entecavir-di-o-benzyl ether are critical steps in these synthetic strategies.
The two benzyl ether groups serve as protecting groups for the primary and secondary hydroxyl functions on the cyclopentyl ring. The selection of benzyl ethers is strategic due to their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most commonly catalytic hydrogenolysis.[4][5][6] This allows for the unmasking of the hydroxyl groups at a late stage in the synthesis, preventing unwanted side reactions during the construction of the core structure and the coupling with the purine base.
Physicochemical Properties
While specific experimental data for ent-Entecavir-di-o-benzyl Ether is not extensively published in readily accessible literature, its properties can be inferred from its structure and data available for related compounds.
| Property | Expected Value/Characteristic | Rationale/Reference |
| Appearance | White to off-white solid | Typical for purified organic compounds of this nature. |
| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water. | The presence of two non-polar benzyl groups and the large carbon skeleton drastically reduces aqueous solubility compared to the final drug, Entecavir, which is slightly soluble in water.[1] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | The rigid structure and potential for intermolecular interactions suggest a solid state at room temperature. |
| Chromatographic Behavior | Non-polar; expected to have a longer retention time on reverse-phase HPLC columns compared to Entecavir. | The benzyl groups increase the hydrophobicity of the molecule. |
Synthesis and Purification: A Strategic Approach
The synthesis of ent-Entecavir-di-o-benzyl Ether is an integral part of the overall synthesis of Entecavir. The general strategy involves three key stages:
-
Enantioselective synthesis of the chiral cyclopentyl core.
-
Protection of the hydroxyl groups as benzyl ethers.
-
Coupling of the protected cyclopentyl moiety with a suitable purine base.
Below is a detailed, representative protocol synthesized from various published strategies.[2][3][7][8][9]
Experimental Protocol: Synthesis of ent-Entecavir-di-o-benzyl Ether
Part A: Synthesis of the Chiral Cyclopentanol Intermediate
The synthesis often commences from a readily available chiral starting material, such as D-ribose, to establish the desired stereochemistry early on.[10] A key intermediate is the chiral cyclopentanol with the correct stereoconfiguration.
Part B: Benzyl Ether Protection
Causality Behind Experimental Choices: The hydroxyl groups of the cyclopentanol intermediate are protected as benzyl ethers to prevent their interference in the subsequent coupling reaction and other transformations. Sodium hydride is a strong base that effectively deprotonates the hydroxyl groups to form alkoxides, which then readily react with benzyl bromide in a Williamson ether synthesis.[5]
-
Dissolve the chiral cyclopentanol intermediate in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. (Typically 2.2-2.5 equivalents are used).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude di-o-benzyl protected cyclopentanol.
Part C: Coupling with the Purine Base (Mitsunobu Reaction)
Causality Behind Experimental Choices: The Mitsunobu reaction is a powerful method for coupling a primary or secondary alcohol with a nucleophile, in this case, a protected guanine derivative.[2][8] It proceeds with inversion of stereochemistry at the alcohol carbon, which must be accounted for in the overall synthetic design. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) are the classic reagents for this transformation.
-
Dissolve the di-o-benzyl protected cyclopentanol, a suitably protected guanine derivative (e.g., N²-acetyl-6-O-benzylguanine), and triphenylphosphine (TPP) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification Protocol
Self-Validating System: The purification of ent-Entecavir-di-o-benzyl Ether is typically achieved by flash column chromatography on silica gel. The non-polar nature of the compound allows for the use of a solvent system with a low polarity, such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC and HPLC to ensure the removal of unreacted starting materials and reaction byproducts.
-
Load the crude product onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain ent-Entecavir-di-o-benzyl Ether as a solid.
Deprotection to ent-Entecavir
The final step in the synthesis of ent-Entecavir from its di-o-benzyl ether protected precursor is the removal of the benzyl groups.
Experimental Protocol: Catalytic Hydrogenolysis
Authoritative Grounding: Catalytic hydrogenolysis is the most common and efficient method for the deprotection of benzyl ethers.[4][5][6] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas.
-
Dissolve ent-Entecavir-di-o-benzyl Ether in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude ent-Entecavir.
-
The crude product can be further purified by recrystallization.
Analytical Characterization
A robust analytical characterization is essential to confirm the identity and purity of ent-Entecavir-di-o-benzyl Ether.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this non-polar intermediate.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reverse-phase separation of non-polar to moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is necessary to effectively separate the non-polar product from any more polar impurities.[11][12][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The purine ring system of the molecule strongly absorbs UV light at this wavelength. |
| Expected Retention Time | Significantly longer than Entecavir | Due to the increased hydrophobicity from the benzyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR: Expected signals would include aromatic protons from the two benzyl groups and the purine ring, methylene protons of the benzyl groups, and aliphatic protons of the cyclopentyl ring.[14][15][16][17]
-
¹³C NMR: Will show characteristic signals for the aromatic carbons, the benzylic carbons, the carbons of the cyclopentyl ring, and the purine core.[14][15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 458.5.
-
Fragmentation Pattern: Common fragmentation would involve the loss of benzyl groups or cleavage of the cyclopentyl ring.[18][19][20][21]
Logical and Experimental Workflows
Synthetic Pathway and Deprotection
Caption: Synthetic workflow from the chiral intermediate to ent-Entecavir.
Analytical Validation Workflow
Caption: Analytical workflow for the validation of the intermediate.
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